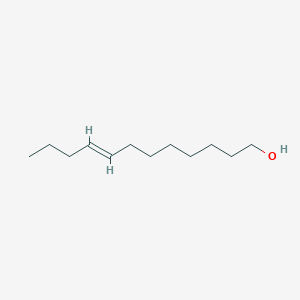

8E-Dodecen-1-ol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

42513-42-8 |

|---|---|

Formule moléculaire |

C12H24O |

Poids moléculaire |

184.32 g/mol |

Nom IUPAC |

(E)-dodec-8-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4+ |

Clé InChI |

YEQONIQGGSENJQ-SNAWJCMRSA-N |

Synonymes |

(8E)-8-Dodecen-1-ol; (E)-8-Dodecen-1-ol; (E)-8-Dodecenol; (E)-8-Dodecenol_x000B_(E)-8-Dodecenyl Alcohol; |

Origine du produit |

United States |

Natural Occurrence and Biological Origin

Isolation and Identification from Endogenous Biological Sources

The discovery and identification of 8-dodecenol from biological sources have been pivotal in understanding its role as a pheromone. Advanced analytical techniques, such as gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and electroantennography (EAG), have been instrumental in isolating and identifying these compounds from minute quantities present in insect glands.

Various isomers of 8-dodecenol and its acetate (B1210297) derivative are key components of the sex pheromone blends of numerous moth species within the order Lepidoptera. These compounds are typically produced in the female's pheromone gland and are used to attract males for mating.

In the Oriental fruit moth, Grapholita molesta, females release a chemical blend from their sex pheromone gland that includes (Z)-8-dodecenol (Z8-12:OH) as a minor component, alongside the major components (Z)-8-dodecenyl acetate (Z8-12:Ac) and (E)-8-dodecenyl acetate (E8-12:Ac). cambridge.org Studies have shown that Z8-12:OH significantly affects male flight behavior, and blends containing it are highly attractive to males. cambridge.org Similarly, (E)-8-dodecenol has been identified as a minor component in the sex pheromone gland extracts of the macadamia nut borer, Gymnandrosoma aurantianum, from both Guatemalan and Brazilian populations. cambridge.orgresearchgate.net In the case of the carambola fruit borer, Eucosma notanthes, (Z)-8-dodecenol was isolated and identified along with its corresponding acetate from the female sex pheromone glands. nih.gov

The table below summarizes the identification of 8-dodecenol isomers in the pheromone glands of several Lepidopteran species.

Table 1: Identification of 8-Dodecenol in Lepidopteran Sex Pheromone Glands

| Species | Common Name | Compound Identified | Role in Pheromone Blend |

|---|---|---|---|

| Grapholita molesta | Oriental Fruit Moth | (Z)-8-dodecenol | Minor Component cambridge.org |

| Gymnandrosoma aurantianum | Macadamia Nut Borer | (E)-8-dodecenol | Minor Component cambridge.orgresearchgate.net |

| Eucosma notanthes | Carambola Fruit Borer | (Z)-8-dodecenol | Component nih.gov |

| Grapholita lobarzewskii | A Fruit Tortrix Moth | (E)-8-dodecenyl acetate & (Z)-8-dodecenyl acetate | Major Components (dodecenol not specified as alcohol) cambridge.org |

Beyond its role in moth reproduction, 8-dodecenol is also implicated in the chemical communication of termites (Isoptera). In these social insects, it functions as a trail-following pheromone, guiding workers to food sources. scielo.br Dodecenol is among the common active compounds identified in termite trail pheromones, which also include dodecatrien-1-ol and dodecadienol. scielo.brresearchgate.net

Specifically, dodecenol has been identified as a trail-following pheromone in the dry wood termite family Kalotermitidae. vibgyorpublishers.org In the species Cryptotermes cynocephalus, dodecenol is produced in the sternal gland of pseudergates (workers). vibgyorpublishers.orgvibgyorpublishers.org Chemical analysis using GC-MS of whole-body extracts and sternal gland extracts confirmed the presence of dodecenol. vibgyorpublishers.orgvibgyorpublishers.org This compound is a long-chain alcohol (C₁₂H₂₅OH) that is volatile and serves to mark trails for other colony members to follow. vibgyorpublishers.org

Discovery in Lepidopteran Sex Pheromone Glands

Putative Biosynthetic Pathways and Precursors

The biosynthesis of 8-dodecenol and other related fatty acid-derived pheromones in insects generally follows a modified fatty acid metabolism pathway. This involves the production of standard fatty acids, followed by specific enzymatic modifications including desaturation and chain-shortening.

The biosynthesis of most lepidopteran sex pheromones is believed to originate from common C16 and C18 saturated fatty acids, such as palmitic acid and stearic acid. slu.seoup.com The proposed pathway involves a series of steps:

Chain-shortening: The initial long-chain fatty acid undergoes controlled β-oxidation, a process that shortens the carbon chain by two-carbon units at a time, to produce a fatty acid of the desired length (e.g., dodecanoic acid from palmitic acid). slu.seoup.com

Desaturation: A specific desaturase enzyme introduces a double bond at a precise position along the carbon chain. For 8-dodecenol, this would require a Δ8-desaturase, although other pathways involving different desaturases followed by chain shortening are common. For example, the biosynthesis of some C12 pheromones involves a Δ11-desaturase acting on a C16 or C18 precursor, followed by two or three cycles of β-oxidation. nih.gov

Reduction: The carboxyl group of the resulting unsaturated fatty acid (in its acyl-CoA form) is reduced to an alcohol, forming the final 8-dodecenol product. oup.com This alcohol can then be further modified, for instance, by acetylation to form the corresponding acetate ester, which is also a common pheromone component.

In the codling moth, Cydia pomonella, studies on the biosynthesis of the related compound (E,E)-8,10-dodecadienol revealed a pathway starting with the chain shortening of palmitic acid to dodecanoic acid, followed by an unusual E9 desaturation. slu.se This highlights the diversity and specificity of these pathways even within the Tortricidae family.

The specific stereochemistry (Z or E configuration) of the double bond in 8-dodecenol is determined by the high regioselectivity and stereospecificity of the enzymes involved, particularly the desaturases. nih.govresearchgate.net

Fatty Acyl-CoA Desaturases: These enzymes are critical for introducing double bonds into the fatty acyl chain. Different families of desaturases exist, such as Δ9 and Δ11 desaturases, which are named for the position where they create the double bond. nih.gov The production of an 8-ene compound can occur through a Δ8-desaturase, or more complex routes involving other desaturases followed by chain shortening. For example, a (Z)-11-desaturation on a C16 precursor followed by two cycles of β-oxidation would yield a (Z)-7-dodecenoic acyl intermediate. oup.comnih.gov The specific desaturase employed by the organism dictates the position and configuration of the resulting double bond.

Fatty Acyl-CoA Reductases (FARs): Once the correct unsaturated fatty acyl-CoA precursor is synthesized, a fatty acyl-CoA reductase catalyzes the reduction of the thioester group to a primary alcohol. oup.comnih.gov These enzymes are crucial for the final step in producing alcohol pheromones like 8-dodecenol. The expression of specific FARs in the pheromone gland ensures the conversion of the fatty acid precursor into the active alcohol pheromone.

The combination and specific action of these enzyme families—desaturases for creating the double bond and reductases for generating the alcohol functional group—allow insects to produce a vast and specific array of chemical signals from common metabolic precursors. oup.comnih.gov

Chemical Synthesis Methodologies

Strategies for Stereoselective Synthesis of 8-Dodecenol

The biological efficacy of pheromones is often dependent on the specific stereochemistry of the double bonds within their molecular structure. core.ac.uk Consequently, the development of synthetic routes that afford high stereochemical purity is a primary focus in the synthesis of 8-dodecenol.

Wittig Reaction-Based Approaches and Stereocontrol

The Wittig reaction is a cornerstone in the synthesis of alkenes, providing a reliable method for the formation of carbon-carbon double bonds. tubitak.gov.trlibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide employed. researchgate.net For the synthesis of (Z)-alkenes, unstabilized ylides are typically used, which generally provide moderate to high selectivity for the Z-isomer. wikipedia.org The reaction of an appropriate aldehyde with a phosphorus ylide can be tailored to favor the desired isomer of 8-dodecenol. researchgate.net However, achieving high stereoselectivity, particularly for the Z-isomer, can be challenging as semi-stabilized ylides often yield mixtures of Z and E isomers. researchgate.net The presence of lithium salts can erode stereoselectivity by catalyzing the reversible formation of the betaine (B1666868) intermediate. harvard.edu To enhance the formation of (E)-alkenes from unstabilized ylides, the Schlosser modification of the Wittig reaction can be employed. wikipedia.org

Recent advancements have explored microwave-assisted Wittig reactions under solvent-free conditions, which can offer excellent stereoselectivity, particularly for the E-isomer, and align with the principles of green chemistry by reducing the need for tedious aqueous extractions. tubitak.gov.tr

Lithium Chemistry-Mediated Transformations

Organolithium reagents are powerful tools in organic synthesis, known for their high reactivity in forming carbon-carbon bonds. libretexts.orgyoutube.com In the context of 8-dodecenol synthesis, lithium chemistry plays a crucial role. A practical synthesis of both (Z)- and (E)-8-dodecen-1-yl acetate (B1210297) involves the direct lithiation of a mercury derivative of a terminal alkyne, followed by alkylation. researchgate.net Specifically, 1-tert-butoxy-dodec-8-yne can be produced and subsequently reduced to the desired isomer. researchgate.net

The use of lithium acetylide–ethylenediamine complex provides an efficient procedure for the ethynylation of ω-haloalkanols, which are precursors in pheromone synthesis. researchgate.net Furthermore, lithium aluminum hydride is a key reagent for the reduction of alkynyl precursors to generate the (E)-isomer of dodecenol. researchgate.netscielo.br The choice of lithium reagent and reaction conditions is critical for controlling the stereochemical outcome.

Hydrogenation of Alkynyl Precursors for Z-Isomers

The partial hydrogenation of alkynes is a widely employed strategy for the stereoselective synthesis of (Z)-alkenes. pressbooks.pub The Lindlar catalyst, a "poisoned" palladium catalyst, is particularly effective for this transformation, facilitating the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis- or (Z)-alkene. pressbooks.publibretexts.org This method is used to produce (Z)-8-dodecenol from an alkynyl precursor. The catalyst typically consists of palladium on calcium carbonate, poisoned with lead acetate and quinoline (B57606) to prevent over-reduction to the alkane. libretexts.org

A described procedure for a related compound involves the partial hydrogenation of 12-benzyloxy-4-dodecyne using a Lindlar catalyst (Pd/CaCO₃ with quinoline) under atmospheric hydrogen pressure, achieving a high yield and a Z/E ratio of 97:3. Another approach for synthesizing (Z)-8-dodecen-1-yl acetate with 85% isomeric purity involves the stereoselective reduction of 1-tert-butoxy-dodec-8-yne in the presence of a NiP-2 catalyst. researchgate.net

| Catalyst | Substrate | Product Isomer | Reported Purity/Selectivity |

| Lindlar Catalyst (Pd/CaCO₃, quinoline) | 12-Benzyloxy-4-dodecyne | (Z)-alkene | 97:3 Z/E ratio |

| NiP-2 Catalyst | 1-tert-butoxy-dodec-8-yne | (Z)-8-dodecene-1-yl acetate | 85% isomeric purity |

Isomerization Techniques for Stereochemical Purity

Achieving high stereochemical purity is often a challenge, and isomerization techniques can be employed to convert an undesired isomer into the desired one or to purify a mixture. For instance, the Z to E isomerization of alkenyl acetates has been carried out using both catalytic techniques (e.g., NaNO₂, HNO₃) and chemical inversion procedures. scielo.br In some cases, purification of geometric isomers can be achieved through column chromatography of their acetate derivatives. scielo.br Another method involves the selective formation of complexes between geometric isomers and urea-methanol, where E,E esters can be selectively encaged, allowing for the isolation of the other isomer. researchgate.net These techniques are crucial for obtaining the high-purity isomers required for biological applications.

Emerging Green Chemistry and Sustainable Production Routes

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable methods for chemical synthesis, driven by the principles of green chemistry. mdpi.comrsc.org This is particularly relevant for the production of pheromones, which are used as eco-friendly alternatives to conventional pesticides. nih.govasianpubs.org

Biotechnological Production through Microbial Fermentation

Microbial fermentation is emerging as a promising and sustainable alternative to traditional chemical synthesis for producing valuable chemicals, including long-chain alcohols like dodecanol (B89629). globalinsightservices.comsciencemediahub.eususupport.com This approach utilizes microorganisms as "cell factories" to convert renewable feedstocks into desired products. sciencemediahub.eu Research has demonstrated the production of 1-octanol, 1-decanol, and 1-dodecanol (B7769020) by Escherichia coli. researchgate.net The production of these long-chain alcohols typically follows the onset of the exponential growth phase of the microbial culture. researchgate.net

Furthermore, engineered yeast, such as Yarrowia lipolytica, has been successfully used for the biotechnological production of insect sex pheromones, including (Z)-7-dodecenol. researchgate.net This involves expressing specific genes, such as those for fatty acyl-CoA desaturases and fatty acyl-CoA reductases, in the microbial host. researchgate.net The use of microbial fermentation can reduce reliance on hazardous reagents and minimize the environmental impact associated with conventional chemical synthesis. mdpi.com While still an area of active research, biotechnological routes hold significant potential for the large-scale, sustainable production of 8-dodecenol and other pheromones.

Utilization of Biomass-Derived Feedstocks

The synthesis of insect pheromones, including 8-dodecenol, is increasingly turning towards sustainable and renewable resources, with biomass-derived feedstocks offering a promising alternative to traditional petrochemical routes. These bio-based starting materials are advantageous due to their renewability, biodegradability, and often, their inherent functionality which can simplify synthetic pathways. bohrium.com

One notable approach involves the use of 5-(hydroxymethyl)furfural (HMF), a versatile platform chemical derivable from carbohydrates. osti.gov HMF can be condensed with acetone (B3395972) to form a dimer, which then undergoes a series of catalytic reactions including hydrogenation, ring-opening, and hydrodeoxygenation to produce a variety of high molecular weight chemicals. osti.gov This strategy highlights the potential to build the carbon backbone of pheromones from readily available sugars. osti.govresearchgate.net

Fatty acids and their derivatives, obtained from plant oils like canola and jojoba oil, are another significant class of renewable feedstocks. nih.gov These long-chain molecules, such as oleyl alcohol and 11-eicosenol, can serve as direct precursors in pheromone synthesis. nih.gov Their existing carbon chains and double bonds can be strategically modified using reactions like olefin metathesis to achieve the desired pheromone structure. nih.gov The use of natural oils is a key component of green chemistry, aiming to reduce reliance on fossil fuels and create more environmentally benign chemical processes.

Furthermore, researchers have explored the direct production of dodecanol from lignocellulose-derived compounds like methyl isobutyl ketone (MIBK). greencarcongress.comnih.gov This process involves catalytic conversion of MIBK into C12 oxygenates, which are then hydrogenated to dodecanol. greencarcongress.comnih.gov Such methods provide a direct route from non-food biomass to valuable chemical intermediates for pheromone synthesis. greencarcongress.comnih.gov The development of these bio-based routes is crucial for the cost-effective and sustainable production of pheromones for widespread use in pest management. biorxiv.org

Interactive Data Table: Examples of Biomass-Derived Feedstocks and Their Conversion

| Feedstock | Derived Intermediate | Key Conversion Steps | Potential Pheromone Precursor |

| Carbohydrates | 5-(hydroxymethyl)furfural (HMF) | Condensation, Hydrogenation, Ring-Opening | Long-chain polyols |

| Plant Oils (e.g., Canola, Jojoba) | Oleyl alcohol, 11-Eicosenol | Transesterification, Reduction, Metathesis | Unsaturated long-chain alcohols |

| Lignocellulose | Methyl Isobutyl Ketone (MIBK) | Catalytic Dimerization, Hydrogenation | Dodecanol |

Applications of Olefin Metathesis in Pheromone Synthesis

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, with significant applications in the creation of insect pheromones. nobelprize.org This catalytic reaction allows for the precise construction of carbon-carbon double bonds, a common structural feature in many pheromones, including the lepidopteran family to which 8-dodecenol belongs. nobelprize.orggoogle.com The reaction involves the exchange of alkylidene groups between two olefins, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. nobelprize.orgharvard.edu

The development of functional-group-tolerant catalysts, such as Grubbs and Schrock catalysts, has been pivotal. harvard.educhemhub.com These catalysts exhibit high reactivity and selectivity under mild conditions, and can be used with substrates containing various functional groups like alcohols, aldehydes, and acetates, which are common in pheromone structures. chemhub.comgoogle.com This tolerance obviates the need for extensive protecting group strategies, thus streamlining the synthetic process. scielo.edu.uy

Cross-metathesis (CM) is a particularly relevant type of olefin metathesis for pheromone synthesis. core.ac.uk In this process, two different olefins are reacted to create new, unsymmetrical olefins. harvard.edu For instance, long-chain unsaturated alcohols derived from seed oils can be reacted with shorter terminal olefins in the presence of a Z-selective catalyst to produce specific cis-isomers of pheromones with high selectivity and in good yields. nih.govchemhub.com This method provides a more efficient and atom-economical alternative to traditional methods like Wittig reactions or the hydrogenation of alkynes. nih.govchemhub.com

Ring-closing metathesis (RCM) has also been employed in the synthesis of more complex, cyclic pheromone structures. core.ac.uk The efficiency of metathesis reactions, especially in terms of atom economy, aligns well with the principles of green chemistry, making it an environmentally favorable approach for the large-scale production of pheromones used in pest control. core.ac.uk

Interactive Data Table: Research Findings in Olefin Metathesis for Pheromone Synthesis

| Reaction Type | Catalyst Type | Substrates | Product Type | Key Finding |

| Cross-Metathesis | Ruthenium-based Z-selective | Oleyl alcohol and 1-hexene | (Z)-alkenol | High cis-selectivity (86% Z) and good yield (77%). chemhub.com |

| Cross-Metathesis | Ruthenium-based Z-selective | 11-Eicosenol and 1-hexene | (Z)-alkenol | Yield of 75% with 86% Z-selectivity. chemhub.com |

| Cross-Metathesis | Grubbs Catalyst (G-1) | 1-Butene and an acetate | E/Z mixture of pheromone | Synthesis of a pheromone component for Platynota stultana. core.ac.uk |

| Cross-Metathesis | Ruthenium-based | Unsaturated aldehyde and acrolein | Unsaturated dialdehyde | Formation of a pure E isomer in 78% yield. ifpenergiesnouvelles.fr |

Biological Functions and Ecological Roles

Role as an Insect Semiochemical

Semiochemicals are chemical substances that carry information between organisms. 8-Dodecenol is a well-documented semiochemical, primarily functioning as a pheromone in several insect orders.

Sex Pheromone Component in Lepidopteran Mating Systems

8-Dodecenol is a common component of female sex pheromones in the order Lepidoptera, which includes moths and butterflies. It often acts in concert with other compounds to create a species-specific blend that attracts males for mating.

The Oriental fruit moth, Grapholita molesta, is a major pest of various fruit crops, and its female sex pheromone is a blend of (Z)-8-dodecenyl acetate (B1210297), (E)-8-dodecenyl acetate, and (Z)-8-dodecenol. psu.eduicdp.ro The addition of (Z)-8-dodecenol to the acetate components is crucial for attracting males. icdp.ro Similarly, (E)-8-dodecenol has been identified as a sex pheromone component in the citrus fruit borer, Ecdytolopha aurantiana, alongside (E)-8-dodecenyl acetate. ucdavis.edu In the codling moth, Cydia pomonella, (E)-8-dodecenol is a pheromone isolated from females that elicits a response in the male's receptor neurons. medchemexpress.com

Research on the macadamia nut borer, Gymnandrosoma aurantianum, identified five compounds in the female sex pheromone gland extracts, including (E)-8-dodecenol. cambridge.org While (E)-8-dodecenyl acetate was the major component, the role of the other compounds, including (E)-8-dodecenol, in male attraction was also investigated. cambridge.org

| Insect Species | Role of 8-Dodecenol | Other Pheromone Components |

| Grapholita molesta (Oriental fruit moth) | Sex pheromone component psu.eduicdp.ro | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate psu.eduicdp.ro |

| Cydia pomonella (Codling moth) | Sex pheromone component medchemexpress.com | (E,E)-8,10-dodecadien-1-ol (codlemone) tdx.catresearchgate.net |

| Ecdytolopha aurantiana (Citrus fruit borer) | Sex pheromone component ucdavis.edu | (E)-8-dodecenyl acetate ucdavis.edu |

| Gymnandrosoma aurantianum (Macadamia nut borer) | Component of female sex pheromone gland extract cambridge.org | (E)-8-dodecenyl acetate, tetradecyl acetate, dodecyl acetate, (Z)-8-dodecenyl acetate cambridge.org |

Behavioral Modulation and Mating Disruption Strategies in Pest Management

The role of 8-dodecenol as a sex pheromone component has been exploited in pest management strategies, particularly in a technique known as mating disruption. herts.ac.ukoup.com This environmentally friendly approach involves releasing large quantities of synthetic pheromones into an agricultural area to interfere with the ability of males to locate females for mating. oup.comresearchgate.net

For the Oriental fruit moth, dispensers containing a blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecenol have been used effectively to disrupt mating and reduce fruit damage in peach orchards. icdp.roentsocnsw.org.aunzpps.org The inclusion of (Z)-8-dodecenol in the disruptant blend has been shown to be crucial for achieving complete disruption of male orientation to baited traps at all tested concentrations. researchgate.net

In the case of the codling moth, mating disruption strategies often employ the major pheromone component, codlemone, but other compounds, including dodecanol (B89629) (a related compound), are sometimes included in dispenser formulations. researchgate.netscialert.netnih.gov The application of these synthetic pheromones can lead to a significant reduction in mating success and subsequent pest populations. mdpi.com

| Pest Species | Mating Disruption Application | Key Pheromone Components Used |

| Grapholita molesta (Oriental fruit moth) | Control in peach, pear, and other fruit orchards icdp.roentsocnsw.org.aunzpps.orgresearchgate.net | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecenol icdp.roentsocnsw.org.aunzpps.org |

| Cydia pomonella (Codling moth) | Control in apple and pear orchards researchgate.netscialert.netnih.gov | (E,E)-8,10-dodecadien-1-ol (codlemone), sometimes with dodecanol and tetradecanol (B45765) researchgate.netscialert.netnih.gov |

Trail-Following Behavior in Social Insects

Beyond its role in sexual communication in Lepidoptera, certain isomers of dodecenol are implicated in the trail-following behavior of some social insects, particularly termites (Isoptera). scielo.brscielo.br Termites lay chemical trails to recruit nestmates to food sources. scielo.brresearchgate.net While dodecatrien-1-ol is a more commonly identified trail pheromone in many termite species, dodecenol has also been noted as one of the active compounds in termite trail pheromones. scielo.brresearchgate.net The sternal gland in termites is responsible for secreting these trail pheromones. scielo.brscielo.br

Molecular Mechanisms of Chemoreception and Signal Transduction

The perception of 8-dodecenol and other semiochemicals by insects is a complex process involving specialized proteins and neural pathways.

Ligand-Receptor Interactions in Olfactory Systems

The detection of odorants, including pheromones like 8-dodecenol, begins with their interaction with olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). encyclopedia.pubnih.gov These interactions are typically weak, non-covalent bonds. wikipedia.org ORs are part of the G protein-coupled receptor (GPCR) superfamily. encyclopedia.pub The binding of a ligand, such as an 8-dodecenol molecule, to an OR triggers a conformational change in the receptor, initiating a signal transduction cascade that ultimately leads to the generation of an electrical signal in the neuron. nih.govactanaturae.ru This signal is then transmitted to the brain for processing, resulting in a behavioral response. nih.gov The specificity of this interaction, where a particular receptor binds to a specific odorant, is a key determinant of an insect's ability to distinguish between different chemical cues in its environment. nih.gov

Role of Pheromone Binding Proteins (PBPs) in Olfactory Processing

Before reaching the olfactory receptors, hydrophobic pheromone molecules like 8-dodecenol must traverse the aqueous lymph surrounding the ORNs. semanticscholar.orgfrontiersin.org This is facilitated by odorant-binding proteins (OBPs), and in the context of pheromone perception, a specific subclass known as pheromone-binding proteins (PBPs). nih.govnih.gov PBPs are small, soluble proteins that are highly concentrated in the sensillum lymph. nih.gov

PBPs are thought to perform several crucial functions:

Solubilization and Transport: They bind to hydrophobic pheromone molecules, rendering them soluble in the aqueous lymph and transporting them to the olfactory receptors. nih.govmdpi.com

Protection: PBPs can protect the pheromone molecules from degradation by enzymes present in the sensillum lymph. nih.gov

Signal Deactivation: After delivering the pheromone to the receptor, PBPs may also be involved in the rapid inactivation of the signal, allowing the insect to detect subsequent changes in pheromone concentration. nih.gov

In the Oriental fruit moth, Grapholita molesta, several OBPs have been identified and characterized. Studies have shown that specific general odorant-binding proteins (GOBPs) and pheromone-binding proteins (PBPs) exhibit binding affinities for components of the female sex pheromone, including dodecanol and (Z)-8-dodecenyl alcohol. semanticscholar.orgfrontiersin.org For instance, GmolGOBP2 from G. molesta shows a specific binding affinity for the minor sex pheromone component dodecanol. semanticscholar.orgfrontiersin.org This highlights the specialized roles of these proteins in the perception of the different components of a complex pheromone blend.

Neural Pathways and Electrophysiological Responses

The detection of 8-dodecenol, like other semiochemicals, is initiated at the periphery of an insect's olfactory system, primarily the antennae. mdpi.com These appendages are covered in specialized cuticular structures called sensilla, which house the olfactory receptor neurons (ORNs). brill.com The process begins when airborne 8-dodecenol molecules enter the sensilla through pores and dissolve in the sensillar lymph. youtube.com Here, they are thought to be bound and transported by odorant-binding proteins (OBPs) to the membrane-bound olfactory receptors (ORs) on the dendrites of ORNs. nih.gov The binding of 8-dodecenol to a specific OR triggers a signal transduction cascade, leading to the depolarization of the neuron and the generation of action potentials. youtube.comnih.gov

More specific information is gained from single-sensillum recordings (SSR), which measure the activity of individual ORNs within a single sensillum. researchgate.net This technique allows researchers to characterize the response specificity of different neuron classes. Research on the codling moth, Cydia pomonella, has shown that (E)-8-dodecenol increases the frequency of electro-pulse spikes in specific receptor neurons. medchemexpress.com The signals from the ORNs are then transmitted via their axons to the antennal lobe of the insect brain, the primary olfactory processing center. biologists.com Within the antennal lobe, axons from ORNs that express the same type of olfactory receptor converge on distinct, spherical structures called glomeruli. youtube.com The pattern of activated glomeruli creates a specific neural code for 8-dodecenol, which is then processed further by projection neurons that relay the information to higher brain centers, ultimately leading to a behavioral response. biologists.com

Table 1: Documented Electrophysiological Responses to 8-Dodecenol in Various Insect Species

| Insect Species | Isomer | Technique | Observed Response | Citation |

|---|---|---|---|---|

| Ecdytolopha aurantiana (Citrus Fruit Borer) | (E)-8-dodecenol | GC-EAD | Active component in female pheromone extract eliciting a response from male antennae. | nih.govucdavis.edu |

| Gymnandrosoma aurantianum (Macadamia Nut Borer) | (E)-8-dodecenol | EAG | Male antennae showed significant electrophysiological responses. | cambridge.org |

| Cydia pomonella (Codling Moth) | (E)-8-dodecenol | Not Specified | Increases the frequency of electro-pulse spikes in mid-receptor neurons. | medchemexpress.com |

| Grapholita molesta (Oriental Fruit Moth) | (Z)-8-dodecenol | GC-EAD | Identified as one of four pheromone components from flask washes containing calling females. | researchgate.net |

Advanced Analytical and Structural Elucidation Techniques

Chromatographic Separation and Purification Protocols

The isolation and purification of 8-dodecenol from natural sources or synthetic reaction mixtures rely heavily on chromatographic techniques. acs.org Given that it is often present in complex mixtures with other structurally similar compounds, high-resolution separation methods are essential. acs.org

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like 8-dodecenol. chromatographytoday.comresearchgate.net Capillary columns, known for their high resolution, are particularly effective in separating isomers and other closely related compounds present in pheromone extracts. acs.orgchromatographytoday.com The choice of the stationary phase is critical; for instance, phases like SP-2340 have been utilized for the separation of (Z)- and (E)-isomers of similar long-chain unsaturated alcohols. acs.org In some applications, a multi-dimensional approach, such as comprehensive two-dimensional gas chromatography (GC×GC), can provide even greater resolving power for complex samples. mdpi.com

For purification on a larger scale, column chromatography is a widely used method. alfa-chemistry.com This technique separates compounds based on their differential adsorption to a stationary phase, with the choice of adsorbent and eluent being crucial for effective separation. alfa-chemistry.com High-performance liquid chromatography (HPLC) also serves as a powerful tool for the analysis and purification of 8-dodecenol and its derivatives. sielc.com Reverse-phase HPLC methods, using columns like Newcrom R1 with a mobile phase typically consisting of acetonitrile (B52724) and water, have been developed for the analysis of related compounds such as (Z)-8-dodecenyl acetate (B1210297). sielc.com These methods are often scalable and can be adapted for preparative separations to isolate pure compounds. sielc.com

Thin-layer chromatography (TLC) can be employed for the initial purification of lipid pheromones like 8-dodecenol from crude extracts. nih.gov This technique offers a straightforward way to separate compounds based on their polarity.

Table 1: Chromatographic Methods for 8-Dodecenol Analysis

| Technique | Stationary Phase/Column Example | Mobile Phase/Carrier Gas Example | Purpose |

| Gas Chromatography (GC) | Capillary Column (e.g., SP-2340) acs.org | High-purity nitrogen or helium mdpi.com | Separation of isomers and analysis of volatile components. acs.orgchromatographytoday.com |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase Column (e.g., Newcrom R1) sielc.com | Acetonitrile/Water sielc.com | Analysis and preparative purification. sielc.com |

| Column Chromatography | Silica Gel or Alumina alfa-chemistry.com | Varies based on polarity (e.g., hexane/ethyl acetate mixtures) | Bulk purification. alfa-chemistry.com |

| Thin-Layer Chromatography (TLC) | Silica Gel or Alumina plates nih.gov | Varies based on polarity (e.g., petroleum ether/acetone) rsc.org | Initial purification and monitoring of reactions. nih.gov |

Spectroscopic Characterization and Stereochemical Assignment

Once purified, the definitive identification and structural elucidation of 8-dodecenol are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. libretexts.org Both ¹H NMR and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.

For 8-dodecenol, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the double bond (olefinic protons), the protons on the carbon bearing the hydroxyl group, and the various methylene (B1212753) and methyl protons along the aliphatic chain. rsc.org The coupling constants (J-values) between the olefinic protons are particularly important for assigning the stereochemistry of the double bond. A larger coupling constant is typically indicative of a trans (E) configuration, while a smaller coupling constant suggests a cis (Z) configuration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The chemical shifts of the carbons involved in the double bond and the carbon attached to the hydroxyl group are diagnostic.

Table 2: Representative NMR Data for Long-Chain Alkenols (Illustrative)

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) (Illustrative) | ¹³C NMR Chemical Shift (δ, ppm) (Illustrative) |

| -CH=CH- (Olefinic) | ~5.3-5.5 | ~120-140 |

| -CH₂OH | ~3.6 | ~62 |

| -CH₃ | ~0.9 | ~14 |

| -CH₂- (Aliphatic chain) | ~1.2-1.4 | ~22-32 |

Note: Actual chemical shifts can vary depending on the solvent and the specific isomer.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 8-dodecenol and to gain structural information from its fragmentation pattern. nih.govnih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and fragment in a characteristic manner.

The mass spectrum of 8-dodecenol will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (184.32 g/mol ). nih.govnist.gov However, for long-chain alcohols, the molecular ion peak can sometimes be of low abundance or absent. nih.gov More informative are the fragment ions. Common fragmentation pathways for long-chain alcohols include the loss of water ([M-H₂O]⁺) and cleavage of the carbon-carbon bonds. nih.gov The fragmentation pattern can help to confirm the length of the carbon chain and the position of the double bond. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a powerful combination that separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the analysis of individual compounds. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Double Bond Configuration

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and determining the stereochemistry of double bonds. researchgate.net The key diagnostic absorption band for the C=C double bond in 8-dodecenol appears in the region of 1675-1665 cm⁻¹. ucdavis.edu

Crucially, the configuration of the double bond can be determined by the presence or absence of a specific out-of-plane C-H bending vibration. A strong absorption band around 965 cm⁻¹ is characteristic of a trans (E) double bond. ucdavis.edu The absence of this band, and potentially the presence of a weaker band around 700 cm⁻¹, would suggest a cis (Z) configuration. Vapor-phase infrared spectroscopy coupled with gas chromatography (GC-IR) can be used to obtain IR spectra of individual components of a mixture as they elute from the GC column. nih.gov

Table 3: Key IR Absorption Frequencies for 8-Dodecenol

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3640-3200 (broad) | Stretching |

| C-H (alkane) | 2960-2850 | Stretching |

| C=C (alkene) | 1675-1665 | Stretching |

| C-H (trans C=C) | ~965 | Out-of-plane bending |

| C-O (alcohol) | 1050-1000 | Stretching |

Source: Data compiled from various spectroscopic resources. ucdavis.edu

Bioanalytical Approaches for Receptor and Behavioral Studies

To understand the biological relevance of 8-dodecenol, bioanalytical techniques that measure the response of insects are employed.

Electroantennography (EAG) for Olfactory Neuron Response Assessment

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to an olfactory stimulus. chromatographytoday.commdpi.com It provides a measure of the summed activity of the olfactory receptor neurons on the antenna. frontiersin.org When an insect antenna is exposed to a compound like 8-dodecenol, a depolarization event occurs if the compound binds to olfactory receptors, and this change in electrical potential is recorded as an EAG response. nih.gov

The amplitude of the EAG response generally correlates with the sensitivity of the insect's olfactory system to the specific compound. nih.govnih.gov This technique is invaluable for screening potential pheromone components and determining which compounds are detected by the insect. mdpi.com By coupling a gas chromatograph to an EAG setup (GC-EAD), researchers can identify which specific compounds in a complex mixture, such as a natural pheromone gland extract, elicit an antennal response. nih.govresearchgate.net This has been instrumental in identifying 8-dodecenol and its acetate as pheromone components in various insect species. ucdavis.edunih.gov Dose-response studies using EAG can also be conducted to determine the detection threshold and saturation point of the olfactory receptors. mdpi.comnih.gov While EAG demonstrates that a compound is detected, it does not in itself confirm a behavioral response. researchgate.net

Molecular Docking and Computational Modeling of Ligand-Protein Interactions

Molecular docking and computational modeling are powerful in silico techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein at the atomic level. openaccessjournals.comias.ac.in These methods are crucial for understanding the structural and energetic basis of molecular recognition, such as the interaction between the semiochemical 8-dodecenol and various proteins. openaccessjournals.comnih.gov By simulating these complex interactions, researchers can gain insights into the specific binding modes, key amino acid residues, and the types of intermolecular forces that govern the formation of the ligand-protein complex. mdpi.com This knowledge is particularly valuable in fields like chemical ecology and drug discovery. openaccessjournals.comnih.gov

Research Findings in Insect Olfaction

In insects, pheromone binding proteins (PBPs) play a critical role in transporting hydrophobic pheromone molecules, like 8-dodecenol, from the environment to the olfactory receptors. nih.gov Computational studies have been instrumental in elucidating the specific interactions between (Z)-8-dodecenol and PBPs in the Oriental fruit moth, Grapholita molesta.

Interaction with Grapholita molesta Pheromone Binding Protein 1 (GmolPBP1): Binding studies have demonstrated that GmolPBP1 has a strong binding affinity for (Z)-8-dodecenyl alcohol. nih.govresearchgate.net Fluorescence competitive binding assays determined the dissociation constant (Kᵢ) for this interaction to be 1.73 ± 0.31 μM. researchgate.net Molecular docking simulations suggest a specific recognition mechanism for (Z)-8-dodecenyl alcohol within the binding pocket of GmolPBP1, indicating its function as a primary recognizer and transporter for this pheromone component. nih.gov

Interaction with Grapholita molesta Pheromone Binding Protein 2 (GmolPBP2): Molecular dynamics-based approaches have been used to analyze the binding mode of (Z)-8-dodecenol (Dod) with GmolPBP2, often in comparison with another synergist, Codlemone (Cod). x-mol.netnih.gov Although both ligands are stabilized in a similar hydrophobic pocket within GmolPBP2, the interaction details differ. nih.gov The binding of (Z)-8-dodecenol is maintained predominantly by hydrophobic interactions. acs.org In contrast, Codlemone, which has an additional double bond, exhibits improved hydrophobic interactions and stronger H-bond interactions with the protein, leading to a higher affinity. nih.gov This comparative modeling highlights the structural features of the ligand that are key to binding affinity and synergistic activity. x-mol.netnih.gov

Table 1: Binding Affinity of (Z)-8-Dodecenol with Grapholita molesta Pheromone Binding Protein 1

| Protein | Ligand | Dissociation Constant (Kᵢ) in μM | Reference |

|---|---|---|---|

| GmolPBP1 | (Z)-8-Dodecenyl alcohol | 1.73 ± 0.31 | researchgate.net |

Research Findings in Other Biological Systems

Computational screening has also identified 8-dodecenol as a potential inhibitor for proteins outside of the insect olfactory system.

Interaction with Mycobacterium tuberculosis Resuscitation-Promoting Factor B (RpfB): In a study aimed at identifying inhibitors for the RpfB protein from M. tuberculosis, molecular docking simulations were performed on various natural compounds. nih.gov 8-Dodecenol was identified as a potential hit. The modeling showed that 8-dodecenol forms a single hydrogen bond with the functional residue Glutamic acid 292 (Glu292) in the RpfB protein. nih.gov The bond length for this interaction was measured at 2.5 Å. nih.gov The docking score for the top compounds in this study ranged from -6.2 to -5.1 kcal/mol. nih.gov These findings suggest a potential role for 8-dodecenol as a lead compound for developing agents against tuberculosis. nih.gov

Table 2: Molecular Docking Details of 8-Dodecenol with M. tuberculosis RpfB

| Protein | Ligand | Interacting Residue | Bond Type | Bond Length (Å) | Docking Score Range for Top Hits (kcal/mol) | Reference |

|---|---|---|---|---|---|---|

| RpfB | 8-Dodecenol | Glu292 | Hydrogen Bond | 2.5 | -6.2 to -5.1 | nih.gov |

Structure Activity Relationship Sar Investigations

Impact of Geometric Isomerism (Z/E) on Biological Potency and Selectivity

Geometric isomerism, also known as cis-trans or E/Z isomerism, refers to the different spatial arrangements of substituents around a double bond. studymind.co.uksolubilityofthings.com Due to the restricted rotation around the carbon-carbon double bond, molecules like 8-dodecenol can exist as two distinct isomers: (Z)-8-dodecenol (cis) and (E)-8-dodecenol (trans). studymind.co.ukramauniversity.ac.in This structural difference, though subtle, can have a profound impact on biological activity, as the specific shape of the molecule is critical for binding to olfactory receptors. solubilityofthings.comramauniversity.ac.in

In many moth species, one geometric isomer is significantly more biologically active than the other, and the presence of the "wrong" isomer can sometimes inhibit the response.

Case Study: Grapholita molesta (Oriental Fruit Moth) The sex pheromone of the Oriental fruit moth is a blend that includes (Z)-8-dodecenol. psu.edu The male moths are highly sensitive to the specific geometry of the pheromone components. Their response is primarily triggered by the (Z) isomer of 8-dodecenyl acetate (B1210297), with (Z)-8-dodecenol acting as a crucial synergist. psu.educambridge.org While the ratio of (Z)- to (E)-8-dodecenyl acetate is critical for species-specific communication, the proportion of the alcohol synergist, (Z)-8-dodecenol, is reported to be less critical, though still essential for full efficacy. cambridge.org

Case Study: Ecdytolopha aurantiana (Citrus Fruit Borer) For the citrus fruit borer, the sex pheromone includes (E)-8-dodecenol. ucdavis.edu In electroantennographic detector (GC-EAD) analyses, male antennae of E. aurantiana responded much more strongly to the synthetic (E) isomer than to the (Z) isomer of both 8-dodecenyl acetate and 8-dodecenol. ucdavis.edu Field tests confirmed that blends containing the (E) isomers were attractive, while the (Z) isomer was not detected in the female gland extracts, indicating that the (E) geometry is the biologically potent form for this species. ucdavis.edu

The table below summarizes the primary isomeric form of 8-dodecenol utilized by different moth species, highlighting the selectivity conferred by geometric isomerism.

| Species | Common Name | Active Isomer of 8-Dodecenol | Role in Pheromone Blend |

| Grapholita molesta | Oriental Fruit Moth | (Z)-8-dodecenol | Synergist |

| Ecdytolopha aurantiana | Citrus Fruit Borer | (E)-8-dodecenol | Minor Component |

| Cydia pomonella | Codling Moth | (E)-8-dodecenol | Minor Component |

| Eucosma giganteana | Giant Eucosma Moth | (Z)-8-dodecenol | Potential Attractant |

Influence of Functional Group Modifications on Chemoreception

The functional group of a semiochemical is a primary determinant of its interaction with olfactory receptors. In the case of 8-dodecenol, the terminal alcohol (-OH) group is critical. Modifications to this group, such as oxidation to an aldehyde (-CHO) or esterification to an acetate (-OAc), create analogs with markedly different chemoreceptive properties.

The alcohol, acetate, and aldehyde forms of a pheromone component often target different, specific olfactory receptor neurons (ORNs). This differential recognition at the peripheral nervous system level is the basis for how insects distinguish between these related compounds. The binding of these molecules to odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) in the sensillum lymph is the first step in this recognition process. nih.govnih.gov The nature of the functional group influences this binding; for instance, the hydroxyl group of an alcohol can form hydrogen bonds with specific amino acid residues (like Arg109 and Ala66 in Cydia pomonella PBP2) within the OBP's binding pocket, an interaction unavailable to an acetate or aldehyde. nih.gov

Studies on tortricid moths have shown that males can discriminate with greater precision between geometric isomers of acetates compared to the analogous alcohols. cambridge.org The acetate group, with its polarity and hydrogen-bonding capability, is thought to be of great importance for the specific recognition of the compound by the receptor. cambridge.org This suggests that the functional group not only defines the primary character of the signal but also modulates the specificity of isomeric recognition.

The table below illustrates how changing the functional group of the C12 backbone affects its role in different species.

| Compound | Functional Group | Role in Grapholita molesta | Role in Cydia pomonella | Role in Ecdytolopha aurantiana |

| (Z)-8-dodecenol | Alcohol | Synergist | - | Inactive |

| (E)-8-dodecenol | Alcohol | - | Minor Component | Minor Component |

| (Z)-8-dodecenyl acetate | Acetate | Primary Component | - | Inactive |

| (E)-8-dodecenyl acetate | Acetate | Primary Component | - | Primary Component |

| (E,E)-8,10-dodecadienal | Aldehyde | - | Minor Component | - |

Synergistic and Antagonistic Effects of Pheromone Blend Components

Insect pheromones are rarely single molecules; they are typically precise blends of several compounds. 8-Dodecenol often functions as part of such a blend, where its presence can have synergistic or antagonistic effects on the primary attractant.

Synergism: A synergistic effect occurs when the behavioral response to the blend is greater than the sum of the responses to the individual components. (Z)-8-dodecenol is a classic synergist in the pheromone blend of the Oriental fruit moth, Grapholita molesta. The primary attractants are (Z)- and (E)-8-dodecenyl acetate, but the addition of (Z)-8-dodecenol significantly enhances male attraction. psu.eduresearchgate.net Similarly, in the codling moth, Cydia pomonella, certain minor components, including the saturated alcohol dodecanol (B89629), can synergize the male response to the main pheromone component, codlemone ((E,E)-8,10-dodecadien-1-ol). researchgate.netbiologists.com

Antagonism: An antagonistic effect occurs when a compound inhibits the response to an otherwise attractive blend. This is a common mechanism for maintaining reproductive isolation between closely related species that might share one or more pheromone components. In C. pomonella, while small amounts of certain compounds can be synergistic, larger amounts of the same compounds, such as the (E,Z) isomer of codlemone or codlemone acetate, can strongly antagonize, or inhibit, male attraction. researchgate.netresearchgate.net The addition of an "incorrect" isomer or a compound from a different species' pheromone blend often leads to a loss of attraction.

The table below provides examples of compounds that interact with blends containing dodecenol derivatives.

| Species | Base Pheromone/Attractant | Interacting Compound | Observed Effect |

| Grapholita molesta | (Z)8-12:Ac / (E)8-12:Ac | (Z)8-12:OH | Synergism researchgate.net |

| Grapholita molesta | (Z)8-12:Ac / (E)8-12:Ac / (Z)8-12:OH | Codlemone | Synergism researchgate.net |

| Cydia pomonella | Codlemone ((E,E)-8,10-dodecadien-1-ol) | Dodecanol | Synergism researchgate.netbiologists.com |

| Cydia pomonella | Codlemone | (E,Z)-8,10-dodecadien-1-ol (>20%) | Antagonism researchgate.netresearchgate.net |

| Cydia pomonella | Codlemone | (E,E)-8,10-dodecadienyl acetate (>5%) | Antagonism researchgate.netresearchgate.net |

Comparative Analysis with Dodecenol Analogs and Related Semiochemicals

The biological activity of 8-dodecenol can be further understood by comparing it to its structural analogs, such as positional isomers (where the double bond is at a different position) and other related semiochemicals.

Positional Isomers: In Cydia pomonella, female pheromone gland extracts were found to contain both (E)-8-dodecenol and (E)-9-dodecenol, both of which elicited antennal activity in males. researchgate.net This indicates that the male's olfactory system has receptors capable of detecting both positional isomers, though their precise behavioral roles may differ.

Analogs with Different Chain Lengths or Saturation: The pheromone blend of C. pomonella also includes saturated alcohols like dodecanol (12:OH) and tetradecanol (B45765) (14:OH). annualreviews.org While the main attractant is the unsaturated codlemone, these saturated alcohols act as synergists that enhance upwind flight and close-range behaviors. annualreviews.org This suggests that while the di-unsaturated C12 chain of codlemone is key for long-range attraction, related saturated molecules are important for modulating the later stages of the mating sequence.

Comparison of Alcohols and Acetates: As noted previously, a general observation in tortricid moths is the lower specificity of alcohol isomer blends compared to acetate blends. cambridge.org Many species that use acetate pheromones rely on very precise isomeric ratios for species recognition. In contrast, for species using alcohol pheromones, it is more common for one isomer to be the primary attractant with the others being largely inactive, rather than acting as strong synergists or antagonists. cambridge.org This highlights a fundamental difference in how these two classes of compounds are utilized in chemical communication, likely stemming from differences in their binding and activation of olfactory receptors. cambridge.org

Environmental Fate and Biogeochemical Cycling

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For 8-dodecenol, these pathways primarily include photodegradation, chemical oxidation, and hydrolysis.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. tutorchase.com For unsaturated alcohols like 8-dodecenol, this process can be a significant degradation pathway, especially in the atmosphere and on surfaces exposed to sunlight. researchgate.net The double bond in the 8-dodecenol molecule is susceptible to attack by photochemically generated reactive species.

Several environmental factors significantly influence the rate of photodegradation:

Temperature: Higher temperatures can increase the kinetic energy of molecules, accelerating the rate of photochemical reactions. tutorchase.commdpi.com

Humidity: The presence of water vapor can affect photodegradation pathways. For some organic compounds, increased humidity accelerates degradation. mdpi.comnist.gov

Light Intensity: The intensity of UV radiation directly impacts the rate of photodegradation. tutorchase.com

Presence of Photosensitizers: Natural substances in the environment, such as dissolved organic matter in water, can absorb light and produce reactive oxygen species that indirectly contribute to the degradation of the compound. mdpi.com

Studies on similar unsaturated organic compounds have shown that these environmental variables are crucial in determining their stability and persistence. tutorchase.comnist.gov

In the atmosphere, unsaturated alcohols can be removed through reactions with oxidants like hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). mdpi.com Ozonolysis, the reaction with ozone, is a key oxidation pathway that controls the atmospheric fate of unsaturated alcohols. researchgate.net This reaction targets the carbon-carbon double bond, leading to the cleavage of the molecule and the formation of smaller, more oxidized products such as aldehydes and carboxylic acids. The reaction of unsaturated alcohols with chlorine (Cl) atoms is also a potential degradation pathway in marine or coastal atmospheres. mdpi.com

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The available data for 8-dodecenol indicates that information regarding its rate of hydrolysis in water (Aqueous hydrolysis DT₅₀) is not available. herts.ac.ukherts.ac.uk Generally, alcohol functional groups are stable to hydrolysis under typical environmental pH conditions (pH 4-9).

Photodegradation Processes and Environmental Factors

Biotic Transformation and Microbial Degradation

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a major pathway for the removal of aliphatic alcohols from soil and water environments. oecd.orgeuropa.eu

The biodegradation of 8-dodecenol can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Biodegradation: In the presence of oxygen, microorganisms utilize a terminal oxidation pathway to degrade long-chain alcohols like 8-dodecenol. mdpi.comfrontiersin.org This process typically involves a sequence of enzymatic reactions:

Oxidation to Aldehyde: The primary alcohol group (-CH₂OH) is first oxidized to an aldehyde group (-CHO), forming (Z)-8-dodecenal. researchgate.net This step is often catalyzed by alcohol dehydrogenases.

Oxidation to Carboxylic Acid: The resulting aldehyde is further oxidized to a carboxylic acid, (Z)-8-dodecenoic acid. researchgate.net

β-Oxidation: The fatty acid then enters the β-oxidation cycle, where it is sequentially broken down into two-carbon acetyl-CoA units. These units can then enter the central metabolic pathways of the microorganism, such as the Krebs cycle, to produce energy. frontiersin.org

Studies on analogous long-chain alcohols, such as 1-dodecanol (B7769020), confirm that they are readily biodegradable under aerobic conditions. oecd.orgeuropa.eu

Anaerobic Biodegradation: Under anaerobic conditions, the degradation process is more complex and involves a consortium of different microbial groups. ecetoc.org For alcohol ethoxylates with a dodecanol (B89629) component, the initial step is the cleavage of the terminal units. acs.orgresearchgate.net For 8-dodecenol itself, degradation likely proceeds through fermentation pathways. The molecule can be broken down into smaller organic acids, which are then utilized by other bacteria. ecetoc.org Ultimately, under methanogenic conditions, these intermediates are converted to methane (B114726) and carbon dioxide. ecetoc.org Studies on similar long-chain alcohols have demonstrated that they are biodegradable under anaerobic conditions, although often at a slower rate than aerobic degradation. oecd.orgeuropa.eu

The degradation of 8-dodecenol proceeds through several identifiable intermediates. Research on related pheromone components has shown that carboxylesterases can metabolize (Z/E)-8-dodecenyl acetate (B1210297) to produce (Z/E)-8-dodecenol, indicating that 8-dodecenol is itself a metabolite in the environmental degradation of other compounds. nih.govresearchgate.net

The primary microbial degradation products of 8-dodecenol via the aerobic pathway are sequential oxidation products.

| Initial Compound | Enzymatic Process | Key Intermediate Product | Subsequent Product |

|---|---|---|---|

| 8-Dodecenol | Alcohol Dehydrogenase | (Z)-8-Dodecenal | (Z)-8-Dodecenoic acid |

| (Z)-8-Dodecenoic acid | β-Oxidation | Acetyl-CoA units |

In some cases, microbial activity can also lead to the reduction of related ketone compounds (alkenones) to form alcohols like 8-dodecenol (alkenols), suggesting that it can be both a product and a substrate in complex microbial ecosystems. nio.res.in

Aerobic and Anaerobic Biodegradation Mechanisms

Environmental Distribution and Persistence Modeling

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. researchgate.netrsc.org For semiochemicals like 8-dodecenol, these models integrate the compound's physical-chemical properties with its degradation rates to estimate its concentration in air, water, and soil over time. researchgate.net

As a semiochemical, 8-dodecenol is considered to have a low risk to the environment because it is used at very low rates, is target-specific, and is expected to degrade rapidly. europa.eu Its volatility suggests that a portion will partition to the atmosphere, where it is subject to photodegradation and oxidation. oecd.org The remainder is expected to adsorb to soil and sediment, where microbial degradation is the primary removal mechanism.

Future Research Directions and Translational Applications

Advancements in Scalable and Cost-Effective Stereocontrolled Synthesis

Researchers are also exploring "green" chemistry principles to make these syntheses more environmentally friendly. researchgate.net The development of continuous-flow technologies, which allow for precise control over reaction parameters and the use of smaller quantities of potentially hazardous reagents, represents a significant step forward. researchgate.net These methods not inly improve safety and reduce costs but also shorten the time required for producing the desired compounds. researchgate.net

Future work will likely focus on refining these synthetic routes, potentially through the use of novel catalysts and biocatalytic methods, to further improve yield, stereoselectivity, and cost-effectiveness. mdpi.comub.edu The development of fully automated and continuous processes is a key goal for the large-scale production of 8-dodecenol for agricultural applications. researchgate.net

Elucidation of Novel Chemoreceptor Systems and Signal Processing

Understanding how insects detect and process the signal of 8-dodecenol is fundamental to optimizing its use in pest control. Research in this area investigates the intricate network of odorant receptors (ORs), odorant-binding proteins (OBPs), and carboxylesterases (CXEs) involved in insect olfaction. nih.govnih.gov

Studies on the oriental fruit moth, Grapholita molesta, have identified specific OBPs with high binding affinities for components of its pheromone blend, which includes (Z)-8-dodecenol. For instance, PBP1 and PBP2 show a strong affinity for (Z)-8-dodecenyl acetate (B1210297), a related compound, while OBP4, 5, and 10 have a high affinity for dodecanol (B89629). nih.gov These proteins are thought to transport the odorant molecules to the odorant receptors. nih.gov

Furthermore, research has shown that carboxylesterases like GmolCXE1 and GmolCXE5, found in the antennae of male moths, can metabolize sex pheromone components. nih.gov They convert (Z/E)-8-dodecenyl acetate into (Z/E)-8-dodecenol, playing a crucial role in the degradation of the odor signal. nih.gov Knockdown of these enzymes through RNA interference has been shown to decrease the behavioral responses of the moths to these pheromones. nih.gov

Future investigations will likely focus on identifying the specific odorant receptors that bind to 8-dodecenol and its derivatives. The use of techniques like molecular docking and in vitro binding assays will be instrumental in this "reverse chemical ecology" approach. nih.gov A deeper understanding of the entire chemoreception and signal processing pathway will enable the design of more potent and specific pheromone synergists and antagonists for pest management. nih.govnih.gov

Development of Integrated Pest Management Strategies Based on Semiochemicals

8-Dodecenol is a key component in semiochemical-based integrated pest management (IPM) strategies for various lepidopteran pests, including the oriental fruit moth (Grapholita molesta) and the codling moth (Cydia pomonella). herts.ac.uk These strategies, which include monitoring, mating disruption, and attract-and-kill techniques, offer a more targeted and environmentally benign alternative to broad-spectrum insecticides. mbimph.com

In field studies, traps baited with synthetic pheromone blends containing (Z)-8-dodecenol have been used to monitor pest populations. researchgate.net For G. molesta, a blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecenol has been found to be highly effective. nih.gov Research has shown that a specific ratio of these components can significantly increase the number of male moths captured. nih.govresearchgate.net

Mating disruption is another widely used technique where synthetic pheromones are released into the environment to confuse male insects and prevent them from finding females. researchgate.net Formulations like SPLAT Grafo + Bona, which include (Z)-8-dodecenol, have proven effective in managing G. molesta and the South American fruit fly, Anastrepha fraterculus, leading to a reduction in insecticide use.

The development of "attract-and-kill" technologies combines pheromones with insecticides in a targeted manner. sfu.ca This approach lures the pest to a source containing a killing agent, minimizing the impact on non-target organisms. sfu.ca

Future research will aim to optimize these IPM strategies by developing more effective and longer-lasting pheromone dispensers, exploring new formulations, and identifying synergists that can enhance the attractiveness of the pheromone blend. nih.govresearchgate.net The integration of these semiochemical-based tactics with other control methods, such as biological control and the use of resistant crop varieties, will be crucial for sustainable pest management. researchgate.net

Exploration of Unconventional Biological Roles and Interactions in Diverse Ecosystems

While the primary known role of 8-dodecenol is as an insect sex pheromone, there is growing interest in exploring its other potential biological functions and interactions within various ecosystems. Research has begun to uncover the broader ecological significance of long-chain aliphatic alcohols like dodecanol, which is structurally related to 8-dodecenol.

For instance, dodecanol has been identified as a metabolite of the entomopathogenic fungus Conidiobolus coronatus. nih.gov This compound has been shown to have an inhibitory and toxic effect on the immune cells of insects like Galleria mellonella and Calliphora vicina, suggesting it could play a role in the fungus's pathogenicity. nih.gov Such findings open up the possibility that 8-dodecenol could also have roles in inter-kingdom signaling or as a defense compound.

Long-chain aliphatic alcohols are also produced by various bacteria, including those in the Enterobacteriaceae family, through the oxidation of fatty acids. oup.com The presence of these compounds in diverse microbial communities suggests they may be involved in bacterial communication or interactions with other organisms in their environment.

Furthermore, dodecanol has been found in various environmental compartments, including river water sediments and even in the saliva of humans. oecd.org It is also used as a flavoring agent in foods and in various consumer products. oecd.org

Future research in this area will likely involve broad ecological surveys and metabolomic studies to identify the presence and function of 8-dodecenol and related compounds in a wider range of organisms and environments. This could reveal novel roles in plant-insect interactions, microbial communication, or even as a defense mechanism in certain species. Understanding these unconventional roles will provide a more complete picture of the ecological significance of this versatile chemical compound.

Q & A

Q. What established methods are used to synthesize 8-Dodecenol, and what factors influence reaction yield and purity?

Methodological Answer: Synthesis typically involves catalytic hydrogenation of 8-Dodecenal or oxidation of 8-Dodecene. Key factors include:

- Catalyst selection (e.g., palladium for hydrogenation, TEMPO for oxidation) and solvent polarity .

- Temperature control to minimize side reactions (e.g., isomerization or over-oxidation) .

- Purification techniques like fractional distillation or column chromatography to isolate high-purity 8-Dodecenol .

Data Consideration: Monitor reaction progress via TLC or GC-MS, reporting retention times and spectral matches to known standards .

Q. How can researchers characterize the structural and physicochemical properties of 8-Dodecenol?

Methodological Answer:

Q. What experimental designs are recommended for studying 8-Dodecenol’s role as a pheromone in insect communication?

Methodological Answer:

- Behavioral Assays: Use wind tunnels or field traps to test attraction responses .

- Electroantennography (EAG): Quantify olfactory receptor neuron activation in target species .

- Control Variables: Include enantiomer-specificity tests and environmental factors (humidity, temperature) .

Advanced Research Questions

Q. How can contradictory data on 8-Dodecenol’s bioactivity across experimental models be resolved?

Methodological Answer:

- Meta-Analysis: Systematically compare studies for variables like dosage, solvent carriers, and species-specific receptor sensitivity .

- Dose-Response Curves: Establish EC₅₀ values under standardized conditions .

- Statistical Tools: Use ANOVA or Bayesian inference to quantify variability and significance .

Q. What strategies optimize the enantioselective synthesis of 8-Dodecenol for stereochemical studies?

Methodological Answer:

Q. How can computational methods enhance understanding of 8-Dodecenol’s reactivity and interaction mechanisms?

Methodological Answer:

- Molecular Dynamics (MD): Simulate lipid bilayer interactions to study membrane permeability .

- Docking Studies: Model binding affinities with insect odorant-binding proteins .

- QSAR Models: Corolate structural features (e.g., chain length, hydroxyl position) with bioactivity .

Q. What protocols ensure reproducibility in 8-Dodecenol-based experiments?

Methodological Answer:

- Detailed Documentation: Report exact reagent grades, instrument calibration, and environmental conditions .

- Open Data: Share raw spectra, chromatograms, and statistical scripts in supplementary materials .

- Collaborative Validation: Cross-verify results with independent labs using identical protocols .

Q. How should researchers address uncertainties in quantifying 8-Dodecenol’s environmental stability?

Methodological Answer:

- Accelerated Degradation Studies: Expose samples to UV light, heat, or microbial cultures, tracking degradation via LC-MS .

- Error Analysis: Calculate half-lives with confidence intervals and identify major degradation pathways .

Q. What ethical considerations apply to 8-Dodecenol research involving ecological or biological systems?

Methodological Answer:

Q. How can interdisciplinary approaches advance 8-Dodecenol research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.